molecular formula C3H7ClO2 B565431 2-Chloro-1,3-propanediol-d5 (Major) CAS No. 1216764-05-4

2-Chloro-1,3-propanediol-d5 (Major)

Cat. No.: B565431
CAS No.: 1216764-05-4
M. Wt: 115.568
InChI Key: DYPJJAAKPQKWTM-UXXIZXEISA-N
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Description

2-Chloro-1,3-propanediol-d5 (Major) is a deuterium-labeled compound, specifically a stable isotope-labeled version of 2-Chloro-1,3-propanediol. It is used primarily in scientific research as a tracer for quantitation during drug development processes. The compound has a molecular formula of C3H2D5ClO2 and a molecular weight of 115.57 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-propanediol-d5 involves the deuteration of 2-Chloro-1,3-propanediol. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of 2-Chloro-1,3-propanediol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and maintain the purity and stability of the product. The production is carried out under stringent quality control measures to ensure the consistency and reliability of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-propanediol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Deuterated derivatives with different functional groups.

    Oxidation Reactions: Deuterated carbonyl compounds.

    Reduction Reactions: Deuterated alcohols

Scientific Research Applications

2-Chloro-1,3-propanediol-d5 is widely used in various scientific research fields, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1,3-propanediol-d5 is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and quantitation studies. The presence of deuterium atoms enhances the compound’s stability and allows for more precise tracking in metabolic and pharmacokinetic studies .

Properties

IUPAC Name

2-chloro-1,1,2,3,3-pentadeuteriopropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO2/c4-3(1-5)2-6/h3,5-6H,1-2H2/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPJJAAKPQKWTM-UXXIZXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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